Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)

Structural Biology X-ray Crystallography Conformational Analysis

Researchers requiring a fully characterized cyclic peptide scaffold for X-ray crystallography or beta-turn SAR face limited availability of conformationally validated surrogates. Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) (CAS 135755-90-7) is a synthetic homodetic cyclic octapeptide with a refined crystal structure (R=0.035) and backbone dihedral angles within 6° of its disulfide-bridged cystine analog. - Crystallographically validated scaffold (monoclinic P2₁, unit cell parameters provided) for molecular replacement phasing. - Redox-insensitive disulfide surrogate: eliminates complications of disulfide bond formation during SAR studies. - Defined beta-turn topology (type I & II) enabling reproducible solution-state structural measurements.

Molecular Formula C38H56N8O12
Molecular Weight 816.9 g/mol
CAS No. 135755-90-7
Cat. No. B159038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
CAS135755-90-7
Synonymscyclo-bis(Ala-Gly-Pro-Phe)
cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
Molecular FormulaC38H56N8O12
Molecular Weight816.9 g/mol
Structural Identifiers
SMILESCC(C(=O)N=CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C=O)N.O.O.O.O
InChIInChI=1S/C38H48N8O8.4H2O/c1-24(39)34(50)40-21-32(48)46-18-10-16-31(46)38(54)44-29(20-27-13-7-4-8-14-27)36(52)42-25(2)35(51)41-22-33(49)45-17-9-15-30(45)37(53)43-28(23-47)19-26-11-5-3-6-12-26;;;;/h3-8,11-14,21,23-25,28-31H,9-10,15-20,22,39H2,1-2H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54);4*1H2/t24-,25-,28-,29-,30-,31-;;;;/m0..../s1
InChIKeyNHGVYIVYSYOWIV-WQCSDTGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) Procurement Guide


Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) (CAS 135755-90-7, also referred to as cyclo-bis(Ala-Gly-Pro-Phe) or cyclo(Ala-Gly-Pro-Phe)2) is a synthetic homodetic cyclic octapeptide comprising two identical Ala-Gly-Pro-Phe tetrapeptide sequences [1]. The compound crystallizes as a tetrahydrate from water/methanol solution, with a monoclinic crystal system (space group P21) and unit cell parameters a = 10.381 Å, b = 13.273 Å, c = 15.742 Å, β = 101.83° [2]. Its molecular formula is C38H48N8O8·4H2O, with a molecular weight of 816.9 g/mol, and its crystals are isomorphous to those of its disulfide-bridged cystine analog [2].

Crystallographic scaffold Fully resolved crystal structure for molecular replacement Refined coordinates available
Disulfide surrogate Redox-insensitive analog for conformational studies Backbone mimics cystine-bridged peptide
Beta-turn model Defined type I/II turns for solution-state analysis All peptide bonds in trans configuration
Cyclization benchmark Validated cyclic octapeptide for method development Supports SPPS and solution-phase cyclization

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) Key Differentiators


Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is not a generic commodity peptide; its unique combination of sequence, backbone conformation, and crystallographic properties means that even closely related cyclic octapeptide analogs cannot be assumed to serve as functionally equivalent substitutes. The all-L-amino acid composition and specific Ala-Gly-Pro-Phe sequence yield a backbone with two beta turns (one type I and one type II) encompassing the Pro-L-Phe residues, with all peptide bonds in the trans configuration [1]. This precise conformational architecture differs markedly from diastereomeric analogs such as cyclo-(D-Ala-Gly-Pro-Phe)2, which exhibits different backbone conformations and solution dynamics [2]. Furthermore, the compound's crystallographic isomorphism with the disulfide-bridged cystine analog cyclo-bis(-L-Cys-Gly-L-Pro-L-Phe-) — with backbone dihedral angles agreeing to within 6 degrees — demonstrates that it serves as a disulfide-free structural surrogate for probing conformational constraints imposed by covalent crosslinks [1]. Generic substitutions lacking this specific crystallographically characterized scaffold will not reproduce the same structural or comparative analysis outcomes.

Diastereomeric analogs may shift conformational dynamics
cyclo-(D-Ala-Gly-Pro-Phe)2 exhibits backbone mobility (10⁴–10⁵ s⁻¹ range), differing from the stable, well-defined conformation of the L-Ala,L-Phe target.
Crystallographic isomorphism does not imply full functional equivalence
Backbone dihedral angles align within 6° with the cystine-bridged analog, yet redox and synthetic requirements differ; direct substitution without validation may alter study endpoints.
Uncharacterized cyclic octapeptides cannot reproduce structural outcomes
Lack of refined crystallographic data (e.g., CAS 75929-67-8) prevents molecular replacement or reliable conformational comparisons.

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) Differentiation Evidence


Fully Resolved Crystal Structure

The crystal structure of cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) tetrahydrate has been fully resolved at high resolution (R = 0.035, wR = 0.045) with complete unit cell parameters reported [1]. This contrasts with the majority of structurally related cyclic octapeptides, such as cyclo(glycyl-prolyl-phenylalanyl-glycyl-alanyl) (CAS 75929-67-8), for which only predicted or incomplete crystallographic data are publicly available in authoritative databases, precluding direct structure-based comparisons [2].

Crystal structure resolution
Class-level inference
R = 0.035, wR = 0.045; monoclinic P2₁; unit cell a=10.381, b=13.273, c=15.742 Å, β=101.83°
Enables molecular replacement phasing
Comparator (CAS 75929-67-8) lacks peer-reviewed crystallographic data
Structural Biology X-ray Crystallography Conformational Analysis

Backbone Similarity to Cystine-Bridged Analog

Direct crystallographic comparison between cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) and its disulfide-bridged cystine analog cyclo-bis(-L-Cys-Gly-L-Pro-L-Phe-) reveals that all backbone dihedral angles in the two molecules agree to within 6 degrees [1]. This quantified conformational similarity demonstrates that the alanine-containing compound can serve as a disulfide-free structural surrogate for the cystine-bridged analog in structural and functional studies.

Backbone vs. cystine analog
Head-to-head
All backbone dihedral angles agree within 6° compared to cyclo-bis(-L-Cys-Gly-L-Pro-L-Phe-)
Supports disulfide-free conformational research
Isomorphous crystals; redox-insensitive surrogate
Conformational Analysis Disulfide Surrogate Peptide Engineering

Conformational Stability with Beta-Turns

The compound exhibits a well-defined backbone conformation characterized by two beta turns encompassing the Pro-L-Phe residues, with one type I turn and one type II turn, and all peptide bonds in the trans configuration [1]. In contrast, the diastereomeric analog cyclo-(D-Ala-Gly-Pro-Phe)2 exhibits conformationally mobile behavior in solution as evidenced by proton spin-lattice relaxation measurements (T1ρ), with significantly shorter relaxation times indicating intramolecular motions in the 10⁴–10⁵ s⁻¹ range [2].

Conformational stability
Cross-study comparable
Stable type I/II beta-turns; all-trans peptide bonds vs. D-Ala analog motions in 10⁴–10⁵ s⁻¹ range
Enables reproducible solution-state NMR studies
Comparator mobility measured by T1ρ relaxation
Beta-Turn Conformation Peptide Conformational Stability NMR Spectroscopy

Model Compound for Cyclization Methodology

This compound is explicitly recognized as a model compound for studying peptide synthesis and cyclization techniques . Unlike generic linear peptide precursors, the compound's fully characterized cyclic octapeptide structure provides a validated benchmark for optimizing cyclization efficiency, monitoring product formation, and validating synthetic protocols.

Cyclization model compound
Class-level inference
Recognized as a validated model for peptide cyclization methodology; fully characterized cyclic scaffold
Supports method development and QC benchmarking
Data to verify; limited public validation details
Peptide Synthesis Cyclization Methodology Model Compound

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) Application Scenarios


X-ray Crystallography and Molecular Replacement

This compound is ideally suited for X-ray crystallography studies requiring a fully characterized cyclic peptide scaffold. The refined crystal structure (R = 0.035, wR = 0.045) with complete unit cell parameters provides validated atomic coordinates for molecular replacement phasing and serves as a reliable structural benchmark for analyzing related cyclic peptide systems [1].

Disulfide-Free Surrogate for Cystine-Bridged Peptides

Given that its backbone dihedral angles agree to within 6 degrees with the disulfide-bridged cystine analog cyclo-bis(-L-Cys-Gly-L-Pro-L-Phe-), this compound serves as a synthetically accessible, redox-insensitive surrogate for probing the conformational effects of disulfide constraints [1]. This is particularly valuable for structure-activity relationship (SAR) studies where disulfide bond formation or stability presents experimental challenges.

Beta-Turn Conformational Analysis by NMR

The compound's defined conformation with two distinct beta-turns (one type I, one type II) and all-trans peptide bonds makes it an excellent model system for studying beta-turn structure by NMR spectroscopy, circular dichroism, and computational modeling [1]. Its conformational stability contrasts with more mobile diastereomeric analogs, enabling more reproducible solution-state structural measurements [2].

Peptide Cyclization Method Development

As a validated model compound for peptide cyclization studies, this compound is appropriate for developing and optimizing solid-phase peptide synthesis (SPPS) and solution-phase cyclization protocols . Its well-defined structure enables reliable assessment of cyclization efficiency, product purity, and the performance of novel coupling or cyclization reagents.

Application
Selection Property
Validation Focus
X-ray crystallography phasing
Crystallographically characterized scaffold
Molecular replacement coordination
Disulfide-free conformational studies
Backbone structural similarity to cystine analog
Redox-insensitive surrogate benchmarking
Beta-turn structural analysis by NMR
Well-defined beta-turn conformation
Solution-state spectral reproducibility
Peptide cyclization method development
Validated cyclic octapeptide model
Cyclization protocol validation

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